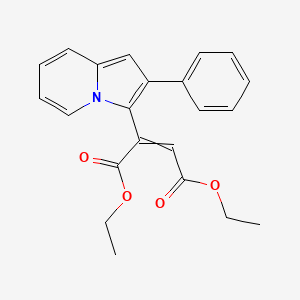
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate is a chemical compound that belongs to the class of indolizines Indolizines are aromatic organic compounds containing condensed five and six-membered rings with a bridging nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate typically involves the reaction of 2-phenylindolizine with diethyl but-2-enedioate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxides of the original compound, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism by which Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve binding to specific proteins and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindolizine Acetamide Derivatives: These compounds have similar structures and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate is unique due to its specific structure, which combines the indolizine core with a but-2-enedioate moiety
Propriétés
Numéro CAS |
91123-57-8 |
|---|---|
Formule moléculaire |
C22H21NO4 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
diethyl 2-(2-phenylindolizin-3-yl)but-2-enedioate |
InChI |
InChI=1S/C22H21NO4/c1-3-26-20(24)15-19(22(25)27-4-2)21-18(16-10-6-5-7-11-16)14-17-12-8-9-13-23(17)21/h5-15H,3-4H2,1-2H3 |
Clé InChI |
GLYUMJSDCSAEHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


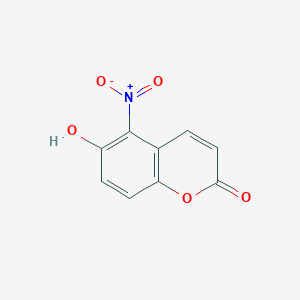
![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)

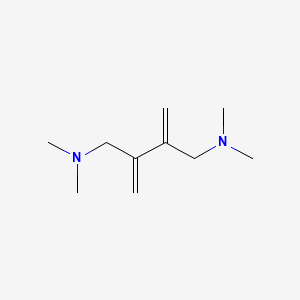
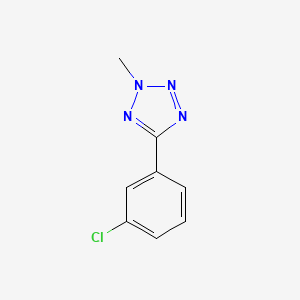
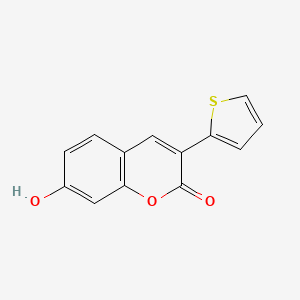
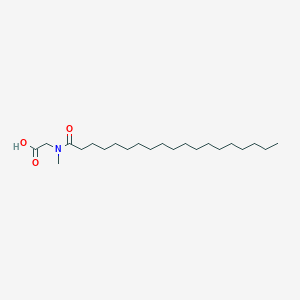
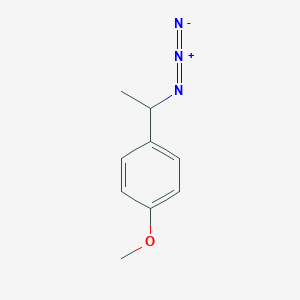
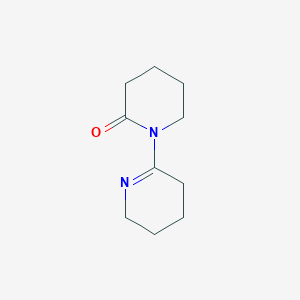
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)
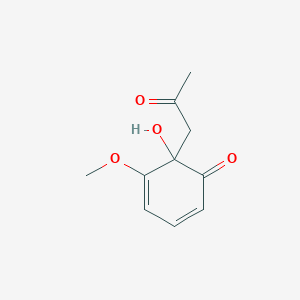
![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
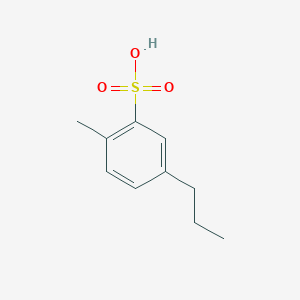
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
